molecular formula C19H22ClN3O2S2 B2861683 6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216540-69-0

6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B2861683
CAS No.: 1216540-69-0
M. Wt: 423.97
InChI Key: CHIKCRKGSBLIDL-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O2S2 and its molecular weight is 423.97. The purity is usually 95%.
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Biological Activity

6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzothiazole moiety and a piperazine ring substituted with a tosyl group. The structural formula can be represented as follows:

C15H18N3O2SHCl\text{C}_{15}\text{H}_{18}\text{N}_{3}\text{O}_{2}\text{S}\cdot \text{HCl}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that benzothiazole derivatives often exhibit antimicrobial , anticancer , and neuroprotective properties.

  • Antimicrobial Activity : Compounds in the benzothiazole class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups enhances their antibacterial efficacy .
  • Anticancer Activity : Benzothiazoles have been implicated in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. Studies suggest that structural modifications can significantly enhance their cytotoxicity against different cancer cell lines, including melanoma and prostate cancer .
  • Neuroprotective Effects : Some derivatives have been studied for their potential to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro assays have demonstrated that certain benzothiazole derivatives possess substantial AChE inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Evaluation

A study synthesized several benzothiazole derivatives and evaluated their antimicrobial properties against common pathogens. The results indicated that modifications to the benzothiazole structure could enhance activity levels significantly. For instance, compounds with nitro or methoxy substitutions showed improved inhibition zones compared to their unsubstituted counterparts .

Anticancer Activity Assessment

A series of benzothiazole derivatives were screened for antiproliferative activity using the NCI-60 human tumor cell line screen. Notably, one compound demonstrated an IC50 value in the low nanomolar range against prostate cancer cells, indicating potent anticancer properties. The mechanism was primarily linked to the inhibition of tubulin polymerization .

Neuroprotective Potential

Research on AChE inhibitors has highlighted the efficacy of certain benzothiazoles in enhancing cognitive function by preventing acetylcholine breakdown. One such compound exhibited an IC50 value of 2.7 µM, marking it as a promising candidate for further development in Alzheimer's therapy .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Target
AntibacterialGG45.0E. coli
AnticancerATCAA-10.7Prostate Cancer
AChE Inhibition3i2.7Acetylcholinesterase

Properties

IUPAC Name

6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2.ClH/c1-14-3-6-16(7-4-14)26(23,24)22-11-9-21(10-12-22)19-20-17-8-5-15(2)13-18(17)25-19;/h3-8,13H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIKCRKGSBLIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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